1-(Iodomethyl)-1-methoxycyclohexane
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Overview
Description
1-(Iodomethyl)-1-methoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1-methoxycyclohexane typically involves the iodination of a methoxy-substituted cyclohexane derivative. One common method is the reaction of cyclohexanone with methanol to form 1-methoxycyclohexanol, followed by iodination using iodine and a suitable oxidizing agent such as phosphorus triiodide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-1-methoxycyclohexane undergoes several types of chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or with amines to form amines.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, and periodic acid in vanadium pentoxide.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.
Reduction: Lithium aluminum hydride and other strong reducing agents.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Substitution: Alcohols, amines, and thiols.
Reduction: Hydrocarbons.
Scientific Research Applications
1-(Iodomethyl)-1-methoxycyclohexane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-1-methoxycyclohexane involves its interaction with various molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in synthetic chemistry and biochemical research.
Comparison with Similar Compounds
1-(Iodomethyl)-1,1,3,3,3-pentamethyldisiloxane: Similar in structure but contains additional silicon atoms.
Iodomethyl methyl ether: A simpler compound with similar reactivity but different applications.
Uniqueness: 1-(Iodomethyl)-1-methoxycyclohexane is unique due to its combination of a cyclohexane ring with both an iodomethyl and a methoxy group, providing distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C8H15IO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-(iodomethyl)-1-methoxycyclohexane |
InChI |
InChI=1S/C8H15IO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |
InChI Key |
DTWRTYOJSDBDOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1)CI |
Origin of Product |
United States |
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